Cas no 2098031-75-3 (1-(3,3,5-Trimethylcyclohexyl)piperidin-4-ol)

1-(3,3,5-Trimethylcyclohexyl)piperidin-4-ol is a cyclohexyl-substituted piperidine derivative with potential applications in pharmaceutical and chemical research. Its structure combines a rigid cyclohexyl moiety with a flexible piperidin-4-ol group, offering unique steric and electronic properties for molecular design. The presence of the 3,3,5-trimethylcyclohexyl group enhances lipophilicity, which may improve membrane permeability in bioactive compounds. The piperidin-4-ol functionality provides a versatile handle for further derivatization, enabling the synthesis of analogs with tailored physicochemical properties. This compound is of interest in medicinal chemistry for its potential as a building block in the development of CNS-targeting agents or as a chiral intermediate in asymmetric synthesis. Its stability and well-defined stereochemistry make it suitable for rigorous synthetic applications.
1-(3,3,5-Trimethylcyclohexyl)piperidin-4-ol structure
2098031-75-3 structure
Product Name:1-(3,3,5-Trimethylcyclohexyl)piperidin-4-ol
CAS No:2098031-75-3
MF:C14H27NO
MW:225.370284318924
CID:5043069
Update Time:2025-10-31

1-(3,3,5-Trimethylcyclohexyl)piperidin-4-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(3,3,5-trimethylcyclohexyl)piperidin-4-ol
    • 1-(3,3,5-Trimethylcyclohexyl)piperidin-4-ol
    • Inchi: 1S/C14H27NO/c1-11-8-12(10-14(2,3)9-11)15-6-4-13(16)5-7-15/h11-13,16H,4-10H2,1-3H3
    • InChI Key: QRYAWGCQELHIDG-UHFFFAOYSA-N
    • SMILES: OC1CCN(CC1)C1CC(C)CC(C)(C)C1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 231
  • XLogP3: 3.2
  • Topological Polar Surface Area: 23.5

1-(3,3,5-Trimethylcyclohexyl)piperidin-4-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
T127551-100mg
1-(3,3,5-Trimethylcyclohexyl)piperidin-4-ol
2098031-75-3
100mg
$ 95.00 2022-06-03
TRC
T127551-500mg
1-(3,3,5-Trimethylcyclohexyl)piperidin-4-ol
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500mg
$ 365.00 2022-06-03
TRC
T127551-1g
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1g
$ 570.00 2022-06-03
Life Chemicals
F1907-3407-0.25g
1-(3,3,5-trimethylcyclohexyl)piperidin-4-ol
2098031-75-3 95%+
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$361.0 2023-09-07
Life Chemicals
F1907-3407-0.5g
1-(3,3,5-trimethylcyclohexyl)piperidin-4-ol
2098031-75-3 95%+
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$380.0 2023-09-07
Life Chemicals
F1907-3407-1g
1-(3,3,5-trimethylcyclohexyl)piperidin-4-ol
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$401.0 2023-09-07
Life Chemicals
F1907-3407-2.5g
1-(3,3,5-trimethylcyclohexyl)piperidin-4-ol
2098031-75-3 95%+
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$802.0 2023-09-07
Life Chemicals
F1907-3407-5g
1-(3,3,5-trimethylcyclohexyl)piperidin-4-ol
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$1203.0 2023-09-07
Life Chemicals
F1907-3407-10g
1-(3,3,5-trimethylcyclohexyl)piperidin-4-ol
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$1684.0 2023-09-07

Additional information on 1-(3,3,5-Trimethylcyclohexyl)piperidin-4-ol

Comprehensive Overview of 1-(3,3,5-Trimethylcyclohexyl)piperidin-4-ol (CAS No. 2098031-75-3): Properties, Applications, and Industry Insights

1-(3,3,5-Trimethylcyclohexyl)piperidin-4-ol (CAS No. 2098031-75-3) is a specialized organic compound gaining attention in pharmaceutical and chemical research due to its unique structural features. This molecule combines a piperidin-4-ol moiety with a 3,3,5-trimethylcyclohexyl group, offering intriguing physicochemical properties. Researchers are particularly interested in its potential as a building block for drug discovery, given the prevalence of piperidine derivatives in bioactive molecules targeting neurological and metabolic disorders.

The compound's cyclohexyl-piperidine hybrid structure contributes to its lipophilicity, making it valuable for studies involving blood-brain barrier penetration—a hot topic in neuropharmacology and CNS drug development. Recent literature searches reveal growing interest in how such sterically hindered amines influence molecular recognition processes, with particular relevance to GPCR-targeted therapeutics and enzyme modulation.

From a synthetic chemistry perspective, 2098031-75-3 presents interesting challenges and opportunities. The trimethylcyclohexyl group introduces significant steric effects that can be exploited for stereoselective synthesis, while the piperidin-4-ol functionality serves as a versatile handle for further derivatization. This dual character makes the compound valuable for medicinal chemistry optimization programs, especially in the development of allosteric modulators and proteolysis targeting chimeras (PROTACs)—two rapidly evolving areas in drug discovery.

Analytical characterization of 1-(3,3,5-Trimethylcyclohexyl)piperidin-4-ol reveals typical features of secondary alicyclic amines, with distinct NMR patterns arising from the gem-dimethyl groups and axial-equatorial proton relationships. These spectral signatures are crucial for quality control in high-purity chemical synthesis, particularly when the compound is used as an intermediate in multi-step syntheses. The growing demand for chiral building blocks in asymmetric synthesis further enhances the relevance of this structurally complex amine.

In material science applications, derivatives of 2098031-75-3 have shown promise as components in advanced polymer formulations, where the rigid cyclohexyl framework can impart desirable thermal and mechanical properties. The compound's potential in liquid crystal technology and organocatalysis is also being explored, aligning with current industry trends toward sustainable chemical processes and green chemistry initiatives.

Safety and handling considerations for 1-(3,3,5-Trimethylcyclohexyl)piperidin-4-ol follow standard protocols for amino alcohol compounds, with particular attention to its hygroscopic nature and amine reactivity. Proper storage conditions—typically under inert atmosphere at controlled temperatures—are essential to maintain the compound's stability, especially for pharmaceutical-grade materials intended for GMP applications.

The commercial availability of CAS 2098031-75-3 through specialty chemical suppliers has increased significantly in recent years, reflecting growing demand from contract research organizations and academic laboratories. Pricing trends indicate particular interest from researchers working on fragment-based drug discovery and scaffold hopping strategies, where such structurally diverse building blocks are invaluable.

Future research directions for this compound class may explore its potential in bioisostere development and conformational restriction strategies, both critical approaches in modern lead optimization. The unique 1,3-diaxial interactions present in the molecule offer intriguing possibilities for controlling molecular conformation—a property increasingly recognized as important in drug-target binding kinetics and residence time optimization.

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